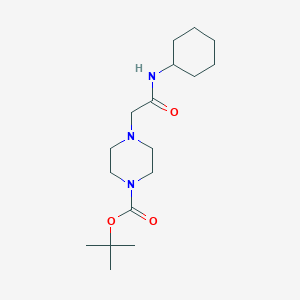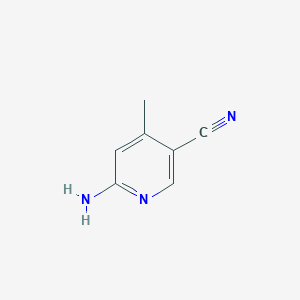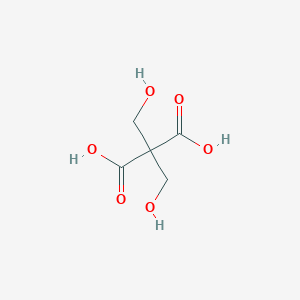
2,2-Bis(hydroxymethyl) malonic acid
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl) malonic acid is a compound that is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers . It has both a lipophilic group (aromatic ring) and a hydrophilic group (non-coordination carboxyl) .
Synthesis Analysis
This compound is synthesized through esterification reactions . A fourth-generation dendrimer equipped with 48 peripheral hydroxyl groups was prepared from 2,2-bis(hydroxymethyl)propanoic acid . It is also used for grafting BOC-amino acids or as “hypercores” on which dendrons functionalized with BOC-amino acids are attached .Molecular Structure Analysis
The molecular formula of 2,2-Bis(hydroxymethyl) malonic acid is C5H8O6 . It has a molecular weight of 164.11 .Chemical Reactions Analysis
2,2-Bis(hydroxymethyl) malonic acid is used as a reagent for preparing 1,3-dioxanes from acetals, aldehydes, and ketones . It is also used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .Applications De Recherche Scientifique
Synthesis and Chemical Reactions:
- Malonic acid and its derivatives, including 2,2-Bis(hydroxymethyl) malonic acid, are used in various chemical reactions and syntheses. For instance, malonic acid silylates can yield bis-trimethylsilyl (TMS) esters and tris-TMS derivatives through enolization of ester groups (Mamer & Tjoa, 1973). Another example is the synthesis of new compounds by modifying end groups of bis(2-hydroxyethyl)ether and tetraethylene glycol with methyl malonyl chloride (Chang et al., 2012).
Pharmaceutical and Medicinal Chemistry:
- Malonic acid hydroxamate derivatives have been synthesized and evaluated as potential inhibitors of human neutrophil collagenase (MMP8), which are relevant in medicinal chemistry (von Roedern et al., 1998).
Material Science and Nanotechnology:
- In the field of materials science, derivatives of malonic acid are used for various applications. For example, hyperbranched aliphatic polyester grafted attapulgite, involving 2,2-bis(hydroxymethyl) propionic acid, has been investigated for adsorption properties towards heavy metal ions (Liu & Wang, 2007).
Analytical Chemistry:
- In analytical chemistry, compounds like malonic acid 3-[2,6-bis(4,4-dimethyloxazolin-2-yl)pyridin-4-yloxy]propyl ethyl ester are developed for isotope ratio analysis and effective ionization of unsubstituted carbon clusters (Ito & Yamaguchi, 2011).
Organic Electronics and Photonics:
- Derivatives of malonic acid are used in the synthesis of organic electronic and photonic materials. For instance, the synthesis of functionalized fullerenes, which are important in these fields, often involves malonic acid derivatives (Guldi et al., 1995).
Catalysis:
- Malonic acid derivatives are also used in catalysis. For example, the Li salt of a derivative was used as a multifunctional catalyst in enantioselective Michael addition reactions (Belokon’ et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-bis(hydroxymethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O6/c6-1-5(2-7,3(8)9)4(10)11/h6-7H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGAFVGVECOGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572215 | |
| Record name | Bis(hydroxymethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(hydroxymethyl)malonic acid | |
CAS RN |
173783-71-6 | |
| Record name | Bis(hydroxymethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-bis(Hydroxymethyl)malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



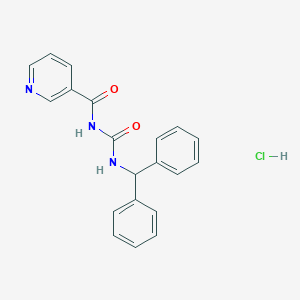
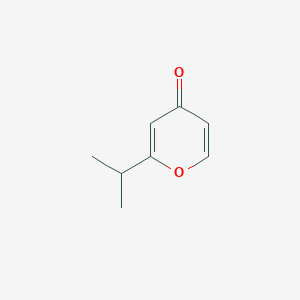
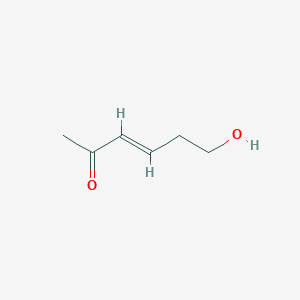
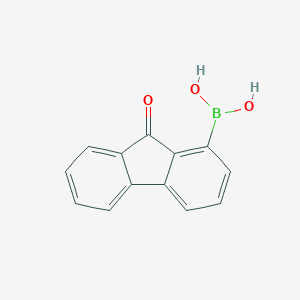


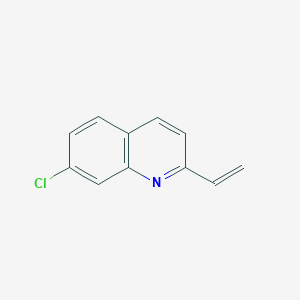
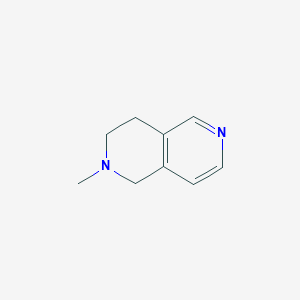
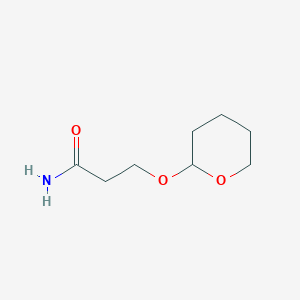
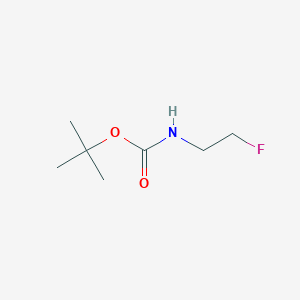
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
